molecular formula C18H15ClN2O2S B11354608 3-chloro-4-methoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide

3-chloro-4-methoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11354608
M. Wt: 358.8 g/mol
InChI Key: FIEBXGDPECMARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-methoxy-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]benzamide is a synthetic organic compound. It features a benzamide core substituted with chloro, methoxy, pyridinyl, and thiophenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions:

    Formation of the Benzamide Core: Starting with 3-chloro-4-methoxybenzoic acid, it is converted to the corresponding acid chloride using thionyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 2-aminopyridine and 2-thiophenemethylamine under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis, including:

  • Use of automated reactors.
  • Optimization of reaction conditions to maximize yield and purity.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: 3-hydroxy-4-methoxy-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]benzamide.

    Reduction: 3-chloro-4-methoxy-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]benzylamine.

    Substitution: 3-methoxy-4-methoxy-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]benzamide.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal catalysis.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with certain biological receptors.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound’s mechanism of action depends on its interaction with biological targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxy-N-(pyridin-2-yl)benzamide: Lacks the thiophenyl group.

    4-Methoxy-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]benzamide: Lacks the chloro group.

Uniqueness

  • The presence of both chloro and thiophenyl groups may enhance its biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C18H15ClN2O2S

Molecular Weight

358.8 g/mol

IUPAC Name

3-chloro-4-methoxy-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C18H15ClN2O2S/c1-23-16-8-7-13(11-15(16)19)18(22)21(12-14-5-4-10-24-14)17-6-2-3-9-20-17/h2-11H,12H2,1H3

InChI Key

FIEBXGDPECMARU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.